Chlormadinone acetate (17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione) is a synthetic steroid hormone classified as a progestin. [] It is a derivative of 17α-hydroxyprogesterone, possessing potent anti-androgenic and progestational properties. [, ] Chlormadinone acetate has been widely studied in various scientific research fields due to its unique biological activities.
Chlormadinone is a synthetic steroid compound classified primarily as a progestin, which is a type of hormone that mimics the action of progesterone in the body. It is utilized in various hormonal therapies, particularly in contraceptive formulations and treatments for menstrual disorders. Chlormadinone acetate, the acetate ester of chlormadinone, is the most commonly used form in medical applications.
Chlormadinone is synthesized through chemical processes rather than being derived from natural sources. Its development has been influenced by the need for effective hormonal treatments in gynecology and endocrinology.
Chlormadinone falls under the category of progestins and antiandrogens. It is known for its high potency and effectiveness in inhibiting ovulation and regulating menstrual cycles.
The synthesis of chlormadinone typically involves several steps that convert steroid precursors into the final product. The most common approach includes:
The synthesis process can vary, but one notable method includes:
Chlormadinone has a complex molecular structure characterized by its steroid backbone. The chemical formula for chlormadinone acetate is with a molar mass of approximately 404.93 g/mol .
Chlormadinone undergoes various chemical reactions that are essential for its activity and synthesis:
The synthesis reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions . The yield and purity of chlormadinone can be assessed using techniques like thin-layer chromatography and high-performance liquid chromatography.
Chlormadinone functions primarily through its action on progesterone receptors in target tissues:
Research indicates that chlormadinone exhibits significant antiandrogenic properties, effectively reducing testosterone levels in males when administered at therapeutic doses . Its mechanism also includes suppression of luteinizing hormone and follicle-stimulating hormone secretion from the pituitary gland.
Chlormadinone has several scientific uses:
Chlormadinone and CMA share a core cyclopentanoperhydrophenanthrene skeleton characteristic of pregnane derivatives. Key structural modifications define their pharmacological profile:
Table 1: Fundamental Physicochemical Properties of Chlormadinone and Chlormadinone Acetate
Property | Chlormadinone (C₂₁H₂₇ClO₃) | Chlormadinone Acetate (C₂₃H₂₉ClO₄) | Source |
---|---|---|---|
Molecular Weight (g/mol) | 362.89 | 404.93 | [4] [9] |
CAS Registry Number | 1961-77-9 | 302-22-7 | [4] [8] |
Formula | C₂₁H₂₇ClO₃ | C₂₃H₂₉ClO₄ | [4] [2] |
Core Structure | Pregna-4,6-diene-3,20-dione | 17α-Acetoxy-6-chloropregna-4,6-diene-3,20-dione | [2] [4] |
Key Functional Groups | C6-Cl, C3=O, C20=O, C17α-OH | C6-Cl, C3=O, C20=O, C17α-OCOCH₃ | [2] [4] [9] |
The structural nuances of chlormadinone/CMA confer distinct receptor interaction profiles:
Table 2: Structural and Pharmacological Comparison of CMA with Representative Progestins/Antiandrogens
Compound | Key Structural Features | Relative Progestogenic Potency | Androgenic/Antiandrogenic Activity | Unique Properties |
---|---|---|---|---|
Chlormadinone Acetate (CMA) | C6-Cl, C17α-OCOCH₃, Δ⁴,⁶ | High (1.3x Progesterone) | Antiandrogen (AR antagonist, 5α-reductase inhibitor) | Weak glucocorticoid activity |
Progesterone | Δ⁴-3-keto, C20=O | Reference (1x) | None | Natural hormone, rapid metabolism |
Cyproterone Acetate (CPA) | C1,2α-Methylene, C6-Cl, C17α-OCOCH₃, Δ⁶ | Very High | Potent Antiandrogen (AR antagonist) | High hepatotoxicity risk, glucocorticoid |
Levonorgestrel (LNG) | 13β-Ethyl-17α-ethinyl, Δ⁴ | Very High | Androgenic | Strong antigonadotropic effect |
Drospirenone (DRSP) | 6β,7β:15β,16β-Dimethylene, 17α-spirolactone | Moderate | Anti-mineralocorticoid, antiandrogenic | Aldosterone antagonist, potassium-sparing |
Chlormadinone was first synthesized in 1959 as part of systematic efforts to develop orally active progestins with improved metabolic stability. The strategic chlorination at C6 was inspired by observations that halogenation retarded enzymatic degradation in other steroid scaffolds. Chlormadinone acetate (CMA), the 17α-acetate ester, emerged shortly thereafter, designed to further enhance bioavailability [2] [16] [6]. Early pharmacological studies in the 1960s demonstrated:
These properties positioned CMA as a versatile candidate for contraception, menopausal hormone therapy, and androgen-dependent pathologies.
The clinical trajectory of CMA has been shaped by significant regulatory events and geographical disparities:
Table 3: Regulatory Timeline and Adoption of Chlormadinone Acetate (CMA)
Period | Event/Region | Key Detail |
---|---|---|
1959 | Synthesis | First synthesis of chlormadinone and CMA |
1965 | Initial Medical Introduction | Introduced for gynecological disorders and contraception in Europe/Japan |
1970-1972 | Safety Controversy & Withdrawals | Withdrawn in US/UK due to canine mammary tumor reports; later deemed irrelevant to humans |
1980s-1990s | Rehabilitation & COC Launch (Belara®) | COC (CMA 2mg + EE 0.03mg/0.02mg) approved across Europe and Latin America |
1980s-Present | High-Dose Monotherapy (Asia) | Prostal® (50mg) approved for prostate cancer/BPH in Japan (1980s) and South Korea |
Current | Primary Markets: EU, Latin America, Japan, Mexico, South Korea | Absent Markets: USA, Canada, UK, Australia, New Zealand |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0